Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
An In-depth Technical Guide to the Structure Elucidation of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
The 1H-pyrrolo[3,2-b]pyridine core, systematically known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to indole, combined with the pyridine ring's ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties that are highly sought after in drug design. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, making them valuable starting points for developing novel therapeutics.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative: 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid . As a bifunctional molecule, it serves as a critical building block for synthesizing more complex, biologically active compounds. The methodologies detailed herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This approach moves beyond simple data collection, focusing on the causal logic behind experimental choices—a cornerstone of robust scientific investigation.
Chapter 1: Initial Assessment and Hypothesized Structure
Before any analysis, the first step is to define the target. The proposed structure of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is presented below, along with its fundamental properties derived from this hypothesis.
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight (Monoisotopic): 176.0586 g/mol
-
Molecular Weight (Average): 176.17 g/mol [2]
A critical aspect of elucidating heterocyclic structures is the standardized numbering of the ring system, which is essential for the correct assignment of spectroscopic signals.
Caption: IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine scaffold.
Chapter 2: The Analytical Workflow: An Orthogonal Approach
A single analytical technique is never sufficient for complete structure proof. We employ an orthogonal workflow where each method provides a unique piece of the puzzle, and collectively, they build a self-consistent and irrefutable case for the molecular structure.
Caption: A workflow for definitive structure elucidation.
Chapter 3: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The Rationale Before investing significant time in NMR analysis, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For a molecule like ours, containing an acidic proton and basic nitrogen atoms, Electrospray Ionization (ESI) is the ideal technique due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.
Trustworthiness: A Self-Validating Protocol for HRMS The protocol's validity hinges on two factors: the mass accuracy of the measurement and the correlation between the observed and theoretical isotopic patterns.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Calibration: Calibrate the instrument immediately before analysis using a known standard solution to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Analysis: Compare the measured m/z of the most abundant peak with the theoretical exact mass calculated for the protonated ([C₉H₉N₂O₂]⁺) and deprotonated ([C₉H₇N₂O₂]⁻) species. A mass error of less than 5 ppm is required for confident assignment.
Data Presentation: Predicted vs. Observed Mass
| Species | Theoretical Exact Mass (m/z) | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 177.0659 | To be determined | < 5 |
| [M-H]⁻ | 175.0513 | To be determined | < 5 |
The unique isotopic distribution pattern of carbon (¹³C abundance of ~1.1%) provides a secondary layer of confirmation. The observed isotopic pattern must match the theoretically calculated pattern for C₉H₈N₂O₂.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structure elucidation, providing a detailed blueprint of the atomic connectivity. A full suite of 1D and 2D experiments is necessary for an unambiguous assignment.
Expertise & Experience: Solvent Choice For this molecule, DMSO-d₆ is the superior solvent choice over CDCl₃. Its polarity ensures solubility, and more importantly, it forms hydrogen bonds with the N-H and O-H protons, slowing their exchange rate and allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
4.1. ¹H NMR Spectroscopy: Proton Environment Mapping
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer at 25 °C.
-
Processing: Process the data using standard Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.[3]
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-7 | ~8.1-8.3 | dd | 1H | Pyridine α-proton, deshielded by N4. |
| H-5 | ~7.9-8.1 | dd | 1H | Pyridine γ-proton. |
| H-2 | ~7.5-7.7 | s | 1H | Pyrrole proton, adjacent to N1. |
| H-6 | ~7.1-7.3 | dd | 1H | Pyridine β-proton. |
| CH₂ | ~3.7-3.9 | s | 2H | Methylene adjacent to pyrrole and carboxyl. |
| N1-H | ~11.5-12.5 | br s | 1H | Pyrrole NH, exchangeable. |
| COOH | ~12.0-13.0 | br s | 1H | Carboxylic acid OH, exchangeable. |
4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Identification
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Processing: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[3]
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | ~172-175 | Carboxylic acid carbonyl. |
| C5, C7 | ~140-150 | Aromatic CH carbons adjacent to nitrogen. |
| C3a, C7a | ~125-140 | Aromatic quaternary carbons at ring junction. |
| C2, C6 | ~110-125 | Aromatic/heteroaromatic CH carbons. |
| C3 | ~100-110 | Pyrrole quaternary carbon bearing the side chain. |
| CH₂ | ~30-35 | Aliphatic methylene carbon. |
4.3. 2D NMR: Establishing Connectivity
Expertise & Experience: The Power of Correlation While 1D NMR suggests the types of atoms present, 2D NMR proves their connectivity. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon connections, which is the key to assembling the entire molecular framework.
Experimental Protocols: 2D NMR Acquire COSY, HSQC, and HMBC spectra on the same sample using standard, optimized pulse programs provided by the spectrometer manufacturer.
Key Correlations for Structure Proof:
Caption: Key HMBC correlations confirming the molecular scaffold.
-
COSY: Will show a clear correlation path between H-5, H-6, and H-7, confirming the pyridine ring's substitution pattern.
-
HSQC: Will unambiguously link each proton signal (H-2, H-5, H-6, H-7, CH₂) to its corresponding carbon signal.
-
HMBC (Crucial Correlations):
-
CH₂ Protons to C2, C3, and C=O: This is the most critical set of correlations. It firmly attaches the acetic acid side chain (-CH₂COOH) to the C3 position of the pyrrole ring.
-
H-2 to C3, C3a, and C7a: These correlations lock the position of the pyrrole proton and confirm its relationship with the ring-junction carbons.
-
H-7 to C5 and C3a: This confirms the connectivity around the pyridine nitrogen, validating the 4-azaindole core structure.
-
Data Presentation: Consolidated NMR Assignment Table
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | COSY Correlations (with) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|---|
| 1 (NH) | - | ~12.0 | - | C2, C7a |
| 2 | From HSQC | ~7.6 (s) | - | C3, C3a, C7a |
| 3 | From HMBC | - | - | - |
| 3a | From HMBC | - | - | - |
| 5 | From HSQC | ~8.0 (dd) | H-6 | C3a, C7 |
| 6 | From HSQC | ~7.2 (dd) | H-5, H-7 | C7a |
| 7 | From HSQC | ~8.2 (dd) | H-6 | C3a, C5 |
| 7a | From HMBC | - | - | - |
| CH₂ | From HSQC | ~3.8 (s) | - | C2, C3, C=O |
| COOH | From HMBC | ~12.5 | - | CH₂ |
Chapter 5: Infrared (IR) Spectroscopy
Expertise & Experience: A Quick Functional Group Check FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups predicted by the hypothesized structure. It serves as a quick validation of the main structural features.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch | Pyrrole N-H |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid O-H |
| 1680-1710 | C=O Stretch | Carboxylic Acid C=O |
| 1550-1650 | C=C / C=N Stretch | Aromatic Rings |
Conclusion: A Self-Validating Structural Proof
The structure of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unequivocally confirmed through this multi-faceted analytical approach.
-
HRMS establishes the correct elemental formula (C₉H₈N₂O₂), providing the foundational piece of evidence.
-
¹H and ¹³C NMR confirm the number and type of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC) provides the irrefutable map of atomic connectivity, piecing the skeleton together and precisely placing the acetic acid substituent at the C3 position.
-
FT-IR offers rapid, corroborating evidence for the presence of all key functional groups.
Each technique validates the others, creating a closed loop of logic that removes ambiguity and ensures the highest level of scientific rigor. This systematic process guarantees that the structure assigned to this valuable synthetic intermediate is accurate, providing a solid foundation for its use in further research and drug development endeavors.
References
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-998. Available at: [Link]
-
Britannica. (n.d.). Heterocyclic compound. In Britannica. Retrieved from: [Link]
-
Huang, Y.-C., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2567. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. In Heterocyclic Chemistry. Retrieved from: [Link]
-
Scott, R. D., Ueno, H., & Metzler, D. E. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213-9. Available at: [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. In Wikipedia. Retrieved from: [Link]
-
Rychlewska, U., et al. (2002). 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o531-o533. Available at: [Link]
![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](https://www.benchchem.com/proimages/B1287/B12870763.png)
